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This guide provides a comparative overview of the preclinical and early clinical data on the

combination therapy of Opnurasib (JDQ-443), a selective, covalent inhibitor of KRAS G12C,

with other anticancer agents. This document is intended for informational purposes for

researchers, scientists, and drug development professionals.

It is important to note that in May 2024, Novartis announced the discontinuation of the

development of Opnurasib across all studies. The decision was cited as being based on a

strategic review in light of the increasing number of available options for patients with KRAS

G12C-driven cancers, and not due to new safety signals.[1][2][3][4]

Mechanism of Action: Opnurasib and the Rationale
for Combination Therapy
Opnurasib is an orally bioavailable small molecule that irreversibly binds to the cysteine

residue of the KRAS G12C mutant protein.[5] This traps KRAS in its inactive, GDP-bound

state, thereby inhibiting downstream signaling through the MAPK (RAF-MEK-ERK) and PI3K-

AKT pathways, which are critical for tumor cell proliferation and survival.

However, tumors can develop resistance to KRAS G12C inhibitors through various feedback

mechanisms and activation of parallel signaling pathways. This provides a strong rationale for
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combining Opnurasib with other targeted agents to achieve a more potent and durable

antitumor response. Preclinical studies have shown that combining Opnurasib with inhibitors

of upstream (e.g., SHP2) and downstream (e.g., MEK, CDK4/6) signaling components can

enhance its antitumor activity.[5][6][7][8][9][10]

KRAS G12C Signaling Pathway and Points of
Therapeutic Intervention
The following diagram illustrates the KRAS G12C signaling pathway and the targets of

Opnurasib and its combination partners.
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Caption: KRAS G12C signaling cascade and points of inhibition.
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Preclinical Combination Data
Preclinical studies in patient-derived xenograft (PDX) models of non-small cell lung cancer

(NSCLC) and colorectal cancer (CRC) have demonstrated that the antitumor activity of

Opnurasib is enhanced when combined with inhibitors of SHP2, MEK, and CDK4/6.[5][7][8][9]

Opnurasib in Combination with SHP2, MEK, and CDK4/6
Inhibitors in PDX Models
The following table summarizes the preclinical efficacy of Opnurasib in combination with

TNO155 (SHP2 inhibitor), Trametinib (MEK inhibitor), and Ribociclib (CDK4/6 inhibitor) in

KRAS G12C-mutant PDX models.[7]
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Tumor Type Combination
Opnurasib
(JDQ-443)
Dose

Combination
Agent Dose

Outcome

NSCLC + TNO155 100 mg/kg q.d. 10 mg/kg b.i.d.

Improved tumor

regression vs.

single agents

NSCLC + Trametinib 100 mg/kg q.d. 0.3 mg/kg q.d.

Improved tumor

regression vs.

single agents

NSCLC + Ribociclib 100 mg/kg q.d. 75 mg/kg q.d.

Improved tumor

regression vs.

single agents

CRC + TNO155 100 mg/kg q.d. 10 mg/kg b.i.d.

Improved tumor

regression vs.

single agents

CRC + Trametinib 100 mg/kg q.d. 0.3 mg/kg q.d.

Improved tumor

regression vs.

single agents

CRC + Ribociclib 100 mg/kg q.d. 75 mg/kg q.d.

Improved tumor

regression vs.

single agents

q.d. = once daily; b.i.d. = twice daily

Experimental Protocols: Preclinical In Vivo Studies
While highly detailed, step-by-step protocols are not available in the cited literature, the general

methodology for the preclinical PDX studies is described as follows.[7]

Experimental Workflow for PDX Studies
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Caption: General workflow for preclinical PDX model studies.
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Animal Models: Nude mice bearing KRAS G12C-mutated NSCLC or CRC PDX models were

used.[7]

Treatment Administration: Opnurasib and the combination agents (TNO155, trametinib, or

ribociclib) were administered orally at the doses and schedules indicated in the table above.

[7]

Efficacy Assessment: Tumor volumes were measured regularly to assess antitumor activity.

The primary outcomes were tumor growth inhibition and tumor regression.[7]

Clinical Combination Data
The KontRASt clinical trial program was designed to evaluate Opnurasib as a monotherapy

and in combination with other agents.

KontRASt-01: Opnurasib in Combination with TNO155
(SHP2 Inhibitor)
The Phase Ib/II KontRASt-01 trial (NCT04699188) evaluated Opnurasib as a monotherapy

and in combination with the SHP2 inhibitor TNO155 in patients with advanced KRAS G12C-

mutated solid tumors.[11][12][13] Preliminary results from the combination arm were presented

at the IASLC 2023 World Conference on Lung Cancer.[11]

Efficacy of Opnurasib + TNO155 in NSCLC Patients from KontRASt-01[11]

Patient Population N
Objective
Response Rate
(ORR)

Disease Control
Rate (DCR)

Prior KRAS G12C

inhibitor
12 33.3% 66.7%

KRAS G12C inhibitor-

naïve
12 33.3% 83.3%

Recommended Dose for Expansion: Opnurasib 200 mg twice daily continuously with

TNO155 at 10 mg twice daily for 2 weeks on, 1 week off.[11]
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Safety Profile: The combination was reported to have a manageable safety profile. Common

adverse events included aspartate aminotransferase (AST) and alanine aminotransferase

(ALT) increases.[11]

KontRASt-03: A Platform Study for Opnurasib
Combinations
The KontRASt-03 trial (NCT05358249) was designed as a Phase Ib/II multicenter, open-label

platform study to evaluate Opnurasib in combination with various selected therapies in

patients with advanced solid tumors harboring the KRAS G12C mutation.[14][15][16][17]

However, due to the discontinuation of Opnurasib's development, the outcomes of the planned

combination arms, which were to include agents like MEK and CDK4/6 inhibitors, are not

available.

Comparison of Opnurasib Combination Strategies
The available data, although limited, suggests that vertical inhibition of the MAPK pathway

(combining a KRAS G12C inhibitor with a SHP2 or MEK inhibitor) and targeting parallel

pathways (such as the cell cycle with a CDK4/6 inhibitor) are viable strategies to enhance the

efficacy of KRAS G12C inhibition.

Logical Relationship of Combination Strategies

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.onclive.com/view/tno155-jdq433-combo-elicits-responses-is-tolerable-in-kras-g12c-solid-tumors
https://www.benchchem.com/product/b8217952?utm_src=pdf-body
https://www.benchchem.com/product/b8217952?utm_src=pdf-body
https://www.dana-farber.org/clinical-trials/22-410
https://delta.larvol.com/Products/?ProductId=2a9e4aeb-41af-48ee-94ad-b85477ae78ca
https://clinicaltrials.gov/study/NCT05358249
https://pmc.ncbi.nlm.nih.gov/articles/PMC11097198/
https://www.benchchem.com/product/b8217952?utm_src=pdf-body
https://www.benchchem.com/product/b8217952?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8217952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Combination Strategies

Opnurasib
(KRAS G12C Inhibition)

Vertical Inhibition
(Upstream/Downstream)

Parallel Pathway
Inhibition

SHP2 Inhibitor
(e.g., TNO155)

Upstream

MEK Inhibitor
(e.g., Trametinib)

Downstream

CDK4/6 Inhibitor
(e.g., Ribociclib)

Cell Cycle

Enhanced & Durable
Antitumor Response

Click to download full resolution via product page

Caption: Rationale for Opnurasib combination therapies.

Conclusion
Preclinical data strongly supported the combination of Opnurasib with SHP2, MEK, and

CDK4/6 inhibitors to enhance its antitumor efficacy in KRAS G12C-mutated cancers.[5][7][8][9]

Early clinical data from the KontRASt-01 trial demonstrated that the combination of Opnurasib
with the SHP2 inhibitor TNO155 had promising antitumor activity in patients with NSCLC,

including those who had previously been treated with a KRAS G12C inhibitor.[11]

Despite these encouraging findings, the development of Opnurasib has been discontinued.[1]

[2][3][4] This decision highlights the competitive and rapidly evolving landscape of KRAS G12C

targeted therapies. The preclinical and clinical data generated for Opnurasib and its

combinations, however, remain valuable for the broader scientific community in understanding

the therapeutic potential and challenges of targeting KRAS G12C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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